5-Bromo-2-fluoro-3-(trifluoromethyl)phenylacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-fluoro-3-(trifluoromethyl)phenylacetonitrile is an organic compound with the molecular formula C9H4BrF4N It is a derivative of phenylacetonitrile, where the phenyl ring is substituted with bromine, fluorine, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is through the Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for further applications.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluoro-3-(trifluoromethyl)phenylacetonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various nucleophiles. The reaction conditions can vary depending on the desired transformation but often involve mild temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenylacetonitrile derivatives, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
5-Bromo-2-fluoro-3-(trifluoromethyl)phenylacetonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoro-3-(trifluoromethyl)phenylacetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine
- 5-Bromo-3-(trifluoromethyl)-2-pyridinol
- 5-Bromo-α,α,α-trifluoro-m-tolualdehyde
Uniqueness
5-Bromo-2-fluoro-3-(trifluoromethyl)phenylacetonitrile is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C9H4BrF4N |
---|---|
Molecular Weight |
282.03 g/mol |
IUPAC Name |
2-[5-bromo-2-fluoro-3-(trifluoromethyl)phenyl]acetonitrile |
InChI |
InChI=1S/C9H4BrF4N/c10-6-3-5(1-2-15)8(11)7(4-6)9(12,13)14/h3-4H,1H2 |
InChI Key |
ASJNFLYSQNGITB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CC#N)F)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.